PF-06263276

JAK-STAT signaling kinase inhibitor inflammatory disease

PF-06263276 is a potent, selective pan-JAK inhibitor (JAK1 IC50: 2.2 nM; JAK2: 23.1; JAK3: 59.9; TYK2: 29.7) engineered for inhaled and topical delivery, a design feature absent in systemic JAK inhibitors like tofacitinib. Its balanced isoform fingerprint, type 1.5 binding mode, and confirmed whole-blood activity (IC50: 0.6–5.2 µM across IFNα, IL-23, IL-4, IL-6, GM-CSF) make it the definitive tool compound for dermatology and respiratory inflammation research. Procure only if protocol fidelity demands this exact selectivity profile.

Molecular Formula C31H31FN8O2
Molecular Weight 566.6 g/mol
CAS No. 1421502-62-6
Cat. No. B609964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06263276
CAS1421502-62-6
SynonymsPF-06263276;  PF 06263276;  PF06263276;  PF-6263276;  PF 6263276;  PF6263276.
Molecular FormulaC31H31FN8O2
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O
InChIInChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38)
InChIKeyXDJGNPSZQSWJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-06263276 (CAS 1421502-62-6): A Pan-JAK Inhibitor Optimized for Inhaled and Topical Delivery in Inflammatory Disease Research


PF-06263276 (PF 6263276) is a potent, selective small-molecule pan-Janus kinase (JAK) inhibitor with IC50 values of 2.2 nM (JAK1), 23.1 nM (JAK2), 59.9 nM (JAK3), and 29.7 nM (TYK2) . It was specifically optimized for inhaled and topical delivery to treat inflammatory diseases of the lungs and skin, advancing into clinical studies for plaque psoriasis [1]. The compound features an indazole-based scaffold and a type 1.5 binding mode that extends beyond the ATP binding site [1].

Why PF-06263276 Cannot Be Directly Substituted by Other Pan-JAK or JAK-Selective Inhibitors


PF-06263276 exhibits a distinct JAK isoform selectivity profile and physicochemical properties that preclude interchangeable use with other JAK inhibitors. Unlike tofacitinib (JAK1/3-biased) or baricitinib (JAK1/2-selective), PF-06263276 achieves balanced pan-JAK inhibition with a unique IC50 fingerprint [1]. Furthermore, it was deliberately optimized for increased duration of action and compatibility with inhaled/topical administration routes—a design feature not present in orally bioavailable systemic JAK inhibitors [2]. These pharmacological and biopharmaceutical distinctions mean that substituting PF-06263276 with another JAK inhibitor would alter target engagement, tissue exposure, and experimental outcomes.

PF-06263276: Quantitative Differentiation Evidence for Procurement and Research Selection


PF-06263276's Unique JAK Isoform Selectivity Profile Differentiates It from Tofacitinib and Baricitinib

PF-06263276 demonstrates a distinct pan-JAK inhibition pattern with IC50 values of 2.2 nM (JAK1), 23.1 nM (JAK2), 59.9 nM (JAK3), and 29.7 nM (TYK2) . In contrast, tofacitinib exhibits IC50 values of 15.1 nM (JAK1), 77.4 nM (JAK2), 55.0 nM (JAK3), and 489 nM (TYK2) [1], while baricitinib shows IC50 values of 5.9 nM (JAK1), 5.7 nM (JAK2), >400 nM (JAK3), and 53 nM (TYK2) [2]. PF-06263276 provides balanced inhibition across all four JAK family members, whereas tofacitinib is JAK1/3-biased and baricitinib is JAK1/2-selective with minimal JAK3 activity.

JAK-STAT signaling kinase inhibitor inflammatory disease

PF-06263276 Exhibits >85% JAK3 Inhibition at 1 µM with Minimal Off-Target Kinase Activity

In a panel of 36 non-JAK kinases screened at 1 µM, PF-06263276 demonstrated suitable selectivity, with only JAK3 inhibited more than 85% at this concentration [1]. This indicates that at concentrations relevant for cellular assays, PF-06263276 maintains JAK family specificity. Broader CEREP off-target profiling at 10 µM identified only a small number of targets (5-HT7, Abl, acetylcholinesterase, α2B adrenergic, AurA/Aur2, KDR, Lck, Na+ channel) with >50% inhibition [1].

kinase selectivity off-target profiling chemical probe

PF-06263276 Demonstrates Functional Inhibition of Multiple Cytokine Pathways in Human Whole Blood

In human whole blood assays, PF-06263276 inhibits cytokine-stimulated responses with IC50 values ranging from 0.6 to 5.2 µM against IFNα, IL-23, IL-4, IL-6, and GM-CSF . This functional inhibition in a physiologically relevant matrix confirms that PF-06263276 effectively suppresses multiple JAK-dependent signaling pathways downstream of diverse cytokine receptors.

whole blood assay cytokine inhibition JAK-STAT

PF-06263276 4% Topical Solution Evaluated Against Vehicle and Active Comparators in Phase 1 Psoriasis Trial

A Phase 1, randomized, double-blind, vehicle- and active comparator-controlled trial (NCT02193815) evaluated topically applied PF-06263276 4% solution in subjects with psoriasis vulgaris [1]. The primary endpoint was change from baseline in psoriatic skin thickness measured by 20 MHz high-frequency sonography at Day 12. The study included comparator arms with 2% tofacitinib ointment and Daivonex (calcipotriol) solution [1]. This trial design provides a framework for benchmarking PF-06263276 against established topical therapies.

clinical trial topical JAK inhibitor psoriasis

PF-06263276's Type 1.5 Binding Mode and Extended Duration of Action Enable Inhaled/Topical Delivery

PF-06263276 was developed using a structure-based computational method to identify inhibitors predicted to bind beyond the ATP binding site, resulting in a type 1.5 binding mode [1]. Optimization of the chemical series specifically targeted increased duration of action commensurate with inhaled or topical delivery [1]. This contrasts with orally bioavailable JAK inhibitors like tofacitinib and baricitinib, which were not designed for localized pulmonary or dermal administration.

type 1.5 binding inhaled delivery topical formulation

Optimal Research Applications for PF-06263276 Based on Quantitative Differentiation Evidence


Investigating Pan-JAK Biology in Inflammatory Skin Disease Models

PF-06263276's balanced pan-JAK inhibition profile (IC50: JAK1 2.2 nM, JAK2 23.1 nM, JAK3 59.9 nM, TYK2 29.7 nM) and demonstrated whole blood activity against multiple cytokines (IC50 0.6–5.2 µM) make it an ideal tool compound for dissecting JAK-STAT signaling in psoriasis and atopic dermatitis models [1]. Its optimization for topical delivery supports direct application in mouse models of skin inflammation, enabling localized target engagement with minimal systemic exposure .

Developing Inhaled JAK Inhibitor Formulations for Respiratory Inflammatory Diseases

The compound was specifically designed for inhaled delivery with an extended duration of action, as documented in the original medicinal chemistry campaign [1]. Researchers developing inhalation formulations for COPD or asthma can leverage PF-06263276 as a benchmark pan-JAK inhibitor to study pulmonary pharmacokinetics, local tolerability, and efficacy in lung inflammation models [1].

Comparative Selectivity Profiling Against Clinical JAK Inhibitors

PF-06263276's distinct IC50 fingerprint versus tofacitinib and baricitinib provides a unique reference point for selectivity profiling studies . Scientists can use PF-06263276 alongside these clinical comparators to deconvolute JAK isoform contributions to cytokine signaling and to validate novel JAK inhibitor candidates in biochemical and cellular assays .

Functional JAK-STAT Pathway Analysis in Human Whole Blood Ex Vivo

The compound's activity in human whole blood (IC50 range 0.6–5.2 µM across IFNα, IL-23, IL-4, IL-6, GM-CSF) supports its use in ex vivo pharmacodynamic assays to measure JAK pathway inhibition in patient-derived samples or healthy donor blood . This application is particularly valuable for translational research bridging in vitro kinase inhibition to clinical biomarker development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06263276

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.